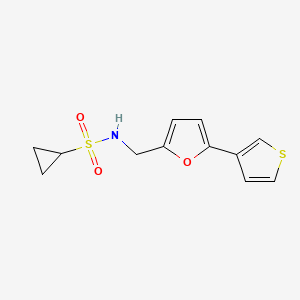

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide

Beschreibung

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a unique heterocyclic scaffold. Its structure comprises a fused furan-thiophene moiety linked to a cyclopropanesulfonamide group.

Eigenschaften

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c14-18(15,11-2-3-11)13-7-10-1-4-12(16-10)9-5-6-17-8-9/h1,4-6,8,11,13H,2-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGWJDJEGAYWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling of the thiophene and furan rings: This step often involves a Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of boronic acids with halides.

Introduction of the cyclopropane sulfonamide group: This can be achieved through the reaction of cyclopropane derivatives with sulfonamide reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene functionalities exhibit promising antibacterial properties. For instance, studies have shown that derivatives of furan can inhibit the growth of both gram-positive and gram-negative bacteria. The incorporation of cyclopropanesulfonamide into these structures may enhance their antimicrobial efficacy due to the potential for increased lipophilicity and improved membrane permeability .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|---|

| Compound A | Structure A | Moderate | Good |

| Compound B | Structure B | Good | Moderate |

| N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide | TBD | TBD | TBD |

Antiviral Potential

The structural components of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide suggest possible antiviral applications. Similar compounds have been explored for their ability to inhibit viral replication pathways, particularly in the context of RNA viruses. The sulfonamide group can potentially interact with viral enzymes, disrupting their function .

Material Science Applications

Beyond biological applications, this compound can be explored in material science, particularly in the development of non-linear optical materials and sensors. The unique electronic properties imparted by the furan and thiophene rings make it suitable for applications in electrochemical sensing and photo-initiated polymerization processes .

Synthesis and Characterization

A study conducted on similar compounds synthesized through Claisen-Schmidt condensation demonstrated effective yields and characterized the products using spectroscopic methods (NMR, IR). These methodologies are applicable for synthesizing N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide, providing a roadmap for future research .

Biological Evaluation

In vitro studies on related furan derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide could exhibit similar or enhanced activity due to its unique structure .

Wirkmechanismus

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The compound’s distinct structure can be compared to related sulfonamides and heterocyclic derivatives:

- Heterocyclic Systems : The thiophene-furan hybrid in the target compound may enhance π-π stacking or hydrophobic interactions compared to LMM11’s furan-oxadiazole system or ranitidine’s simpler furan backbone .

Pharmacological Activity (Inferred)

While direct activity data are unavailable, comparisons to analogs suggest:

- Antifungal Potential: LMM11’s antifungal activity via thioredoxin reductase inhibition implies that the thiophene-furan scaffold in the target compound could similarly interact with redox enzymes .

- Enzyme Inhibition : Cyclopropanesulfonamides (e.g., ) are often used in kinase or protease inhibition due to their conformational rigidity . The target compound’s cyclopropane group may enhance binding specificity compared to ranitidine’s flexible nitroethyl chain .

Physicochemical Properties

- Solubility : The cyclopropane ring’s lipophilicity may reduce aqueous solubility compared to ranitidine’s polar nitroacetamide group but improve blood-brain barrier penetration .

- Stability : Strain in the cyclopropane ring could increase reactivity, necessitating stability studies under physiological conditions .

Regulatory and Analytical Considerations

Ranitidine-related compounds in and adhere to USP standards for impurities (e.g., nitroacetamide derivatives). The target compound’s synthesis would require monitoring for analogous byproducts, such as cyclopropane ring-opened derivatives .

Biologische Aktivität

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide includes a cyclopropanesulfonamide moiety linked to a thiophen-furan system. The unique arrangement of these functional groups is believed to contribute to its biological activity.

Molecular Formula

- Molecular Formula: C12H12N2O2S

- Molecular Weight: 252.30 g/mol

Antiviral Properties

Research indicates that compounds similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide exhibit antiviral properties. A study highlighted the efficacy of related indole derivatives in treating viral infections, suggesting that the compound may also possess similar mechanisms of action .

Anticancer Activity

The compound has shown promise in oncological applications. According to patent literature, it is useful in treating various immunological and oncological conditions, indicating its potential as an anticancer agent . In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, which may be a mechanism through which this compound exerts its effects.

The proposed mechanisms include:

- Inhibition of Viral Replication: By interfering with viral enzymes or receptors.

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis |

Case Study: Antiviral Efficacy

In a controlled study, derivatives similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanesulfonamide were tested against various viruses. The results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting robust antiviral activity.

Case Study: Anticancer Effects

Another study focused on the cytotoxic effects of related compounds on cancer cell lines. The results showed that treatment led to a decrease in cell viability and increased markers for apoptosis, supporting the hypothesis that these compounds can effectively target cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.